molecular formula C17H19ClN4O2S B14939197 1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B14939197
M. Wt: 378.9 g/mol
InChI Key: CGOAIIUPVNWKMD-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the chlorobenzene reacts with an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the pyrrolidine and thiadiazole rings with the chlorophenyl group under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
  • 1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Uniqueness

1-[(2-chlorophenyl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to the presence of the isopropyl group on the thiadiazole ring, which may confer different steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19ClN4O2S/c1-10(2)16-20-21-17(25-16)19-15(24)12-7-14(23)22(9-12)8-11-5-3-4-6-13(11)18/h3-6,10,12H,7-9H2,1-2H3,(H,19,21,24)

InChI Key

CGOAIIUPVNWKMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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